molecular formula C16H14N2O5 B3050099 Benzoic acid, 4,4'-azoxybis-, dimethyl ester CAS No. 23663-92-5

Benzoic acid, 4,4'-azoxybis-, dimethyl ester

Cat. No. B3050099
CAS RN: 23663-92-5
M. Wt: 314.29 g/mol
InChI Key: INGGHTRXJNSSLR-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-azoxybis-, dimethyl ester is a chemical compound with the molecular formula C₁₆H₁₄O₆S . It is also known by other names, including dimethyl 4,4’-sulfonyldibenzoate and 4,4’-sulfonylbis(methyl benzoate) . The compound’s molecular weight is approximately 334.344 g/mol .


Molecular Structure Analysis

The molecular structure of Benzoic acid, 4,4’-azoxybis-, dimethyl ester consists of two benzene rings connected by a central sulfur atom. Each benzene ring bears two methyl (CH₃) groups. The compound’s 2D and 3D structures can be visualized using appropriate software tools .

Scientific Research Applications

Polymer Chemistry Applications

A significant application of benzoic acid derivatives is in the field of polymer chemistry. For instance, compounds similar to "Benzoic acid, 4,4'-azoxybis-, dimethyl ester" have been utilized in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization processes. These catalysts have been instrumental in creating block and tristar copolymers with potential applications in advanced materials and nanotechnology (Mayershofer, Nuyken, & Buchmeiser, 2006).

Catalysis and Synthesis

In catalysis, derivatives of benzoic acid have been explored for the carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids. This method is significant for the preparation of various functionalized aryl- and alkenyl-carboxylic acids, which are crucial intermediates in organic synthesis and pharmaceutical manufacturing (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Drug Delivery Systems

While focusing on non-drug-related applications, it's noteworthy that benzoic acid esters have been studied in the context of prodrug design. For example, the chemical and plasma-catalyzed hydrolysis of various esters of benzoic acid has been investigated to understand their potential as prodrug esters for carboxylic acid agents. This research is pivotal for designing ester prodrugs with desirable pharmacokinetic properties (Nielsen & Bundgaard, 1987).

Environmental and Food Science

Benzoic acid and its derivatives, including esters, are widely used as preservatives in food and cosmetic products. Their widespread occurrence and use raise concerns about human exposure and environmental distribution. Research in this area focuses on the occurrence, metabolism, toxicology, and analytical detection of these compounds, addressing potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).

Material Science

In material science, benzoic acid derivatives have been employed in the synthesis and modification of polymers and materials to enhance their thermal, rheological, and functional properties. For example, the introduction of benzoic acid fragments into polydimethylsiloxanes via hydrosilylation reaction has been studied to understand the impact on the thermal and rheological properties of the resulting copolymers (Gorodov et al., 2018).

properties

IUPAC Name

(4-methoxycarbonylphenyl)-(4-methoxycarbonylphenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-22-15(19)11-3-7-13(8-4-11)17-18(21)14-9-5-12(6-10-14)16(20)23-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGGHTRXJNSSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(=O)OC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342837
Record name Benzoic acid, 4,4'-azoxybis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23663-92-5
Record name Benzoic acid, 4,4'-azoxybis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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